2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
This compound belongs to the pyrido[4,3-d]pyrimidine class, characterized by a fused bicyclic core with an acetamide side chain. The structure features a 6-ethyl group, a 2-phenyl substituent, and a 3-(methylthio)phenylacetamide moiety. These modifications are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-27-13-12-21-20(15-27)24(30)28(23(26-21)17-8-5-4-6-9-17)16-22(29)25-18-10-7-11-19(14-18)31-2/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUKKFZXHADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves multiple steps, typically beginning with the preparation of key intermediates. One common route might include the reaction of 2-phenyl-4,5,6,7-tetrahydro-3H-pyrido[4,3-d]pyrimidine with ethyl acetate in the presence of a strong base, such as sodium hydride, to form an intermediate compound. Subsequent reactions, including oxidation and acylation, are required to achieve the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
While detailed industrial production methods may vary, they often incorporate similar synthetic routes on a larger scale, utilizing advanced technology for enhanced efficiency and safety. Process optimization, waste management, and scalability are critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, typically using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may target the carbonyl group, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, expanding its chemical diversity.
Common Reagents and Conditions
Reagents used in these reactions include hydrogen peroxide, peracids, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pH, and solvent choice (e.g., dichloromethane, ethanol) play a pivotal role in determining the outcomes and efficiency of these reactions.
Major Products Formed
Major products from these reactions can include various derivatives with modified functional groups, potentially exhibiting different chemical and biological properties.
Scientific Research Applications
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide has diverse applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It may bind to certain enzymes or receptors, altering their activity and impacting various biological pathways. Detailed studies are required to elucidate its precise targets and mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 3-(methylthio)phenyl group in the target compound balances lipophilicity and polarity, contrasting with the nitro (polar, ) or dichlorophenyl (hydrophobic, ) groups in analogs.
- Stereoelectronic Effects : Ethyl and methyl substituents (R1) influence ring conformation and steric hindrance, as seen in compound 24 and 618427-84-2 .
Physicochemical Properties
Comparative data for melting points (m.p.) and solubility:
Analysis :
Biological Activity
The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its structure features a pyrido[4,3-d]pyrimidine core with various substituents that may influence its biological activity.
Research indicates that compounds with a pyrido[4,3-d]pyrimidine structure often interact with various biological targets, including:
- Kinase Inhibition : Many pyrido[4,3-d]pyrimidines are known to inhibit tyrosine kinases. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.
- Antitumor Activity : The compound has shown potential in targeting cancer cells by inducing apoptosis and inhibiting tumor growth through modulation of specific signaling pathways.
Antitumor Effects
Studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds similar to the one have been tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | A549 | 5.67 |
| Example B | MCF7 | 10.31 |
| Example C | HCT116 | 9.76 |
Mechanistic Insights
The biological activity is largely attributed to the following mechanisms:
- EGFR Inhibition : The compound may act as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial for the proliferation of many tumors.
- Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle regulation (e.g., CDK), the compound can induce cell cycle arrest in cancer cells.
Case Studies
-
Study on Anticancer Properties : A recent study highlighted that a structurally similar pyrido[4,3-d]pyrimidine derivative showed promising results against multiple cancer cell lines with a notable selectivity for EGFR and HER2 receptors.
- Findings : The compound exhibited an IC50 value of 14.8 nM against EGFR, demonstrating potent inhibitory effects.
- In Vivo Efficacy : Animal models treated with the compound showed significant tumor reduction compared to control groups. This suggests that the compound not only inhibits tumor growth in vitro but also has potential therapeutic efficacy in vivo.
Q & A
Q. What are the standard synthetic routes for synthesizing this tetrahydropyrido-pyrimidine acetamide derivative?
Methodological Answer: Synthesis typically involves multi-step procedures starting with cyclocondensation of substituted pyrimidine precursors, followed by alkylation or acylation reactions. Key steps include:
- Step 1: Formation of the pyrido[4,3-d]pyrimidinone core via cyclization under reflux conditions (e.g., ethanol or DMF at 80–100°C).
- Step 2: Introduction of the ethyl and phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 3: Acetamide functionalization using thioether-linked coupling agents (e.g., EDC/HOBt in dichloromethane). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography are critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and substituent integration (e.g., δ 2.19 ppm for CH₃ in pyrimidine rings) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
- HPLC: For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the solubility and stability properties under experimental conditions?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability: Stable at −20°C for long-term storage. Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition of the thioether or pyrimidinone moieties .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the tetrahydropyrido-pyrimidine core?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance aryl group incorporation (e.g., phenyl substitution) .
- Temperature Control: Gradual heating (80–120°C) during cyclization to minimize side-product formation .
- Solvent Selection: DMF or NMP for improved solubility of intermediates, reducing aggregation during reactions . Contradictions in reported yields (e.g., 31% vs. 80%) may arise from differences in precursor purity or reaction scale .
Q. How should researchers address contradictory biological activity data in different assay systems?
Methodological Answer:
- Assay Validation: Compare activity across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
